molecular formula C18H25FN2O6S B6012437 1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate

Cat. No.: B6012437
M. Wt: 416.5 g/mol
InChI Key: HSLJFJNYBLRGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate (CSP) is a chemical compound that has been extensively studied for its potential use in scientific research. CSP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is not fully understood, but it is thought to involve modulation of neurotransmitter systems, as well as effects on ion channels and receptors. This compound has been shown to interact with the serotonin, dopamine, and norepinephrine systems, as well as with GABA and glutamate receptors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, vasodilation, and antitumor effects. It has also been shown to have antioxidant and anti-inflammatory effects, as well as the ability to modulate immune function.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate is its versatility, as it has been shown to have a variety of biochemical and physiological effects that make it useful for a range of scientific research applications. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are a number of potential future directions for research on 1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate, including further studies of its mechanism of action, as well as investigations into its potential therapeutic uses. Additionally, there is potential for the development of new derivatives of this compound that may have improved solubility and other desirable properties for use in laboratory experiments.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate involves the reaction of 1-cyclohexyl piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with oxalic acid to form the oxalate salt of this compound.

Scientific Research Applications

1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and cancer. In studies of the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance memory and learning. In studies of the cardiovascular system, this compound has been shown to have vasodilatory effects and to protect against ischemic injury. In studies of cancer, this compound has been shown to have antitumor effects and to enhance the efficacy of chemotherapy drugs.

Properties

IUPAC Name

1-cyclohexyl-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2S.C2H2O4/c17-14-6-8-16(9-7-14)22(20,21)19-12-10-18(11-13-19)15-4-2-1-3-5-15;3-1(4)2(5)6/h6-9,15H,1-5,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLJFJNYBLRGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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